Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)- - 100199-60-8

Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)-

Catalog Number: EVT-506228
CAS Number: 100199-60-8
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Nucleophilic Aromatic Substitution: This method could be employed to attach the ethoxyimidazole side chain to the benzene ring. Starting with 4-hydroxybenzyl alcohol, reaction with a suitably protected 2-(1H-imidazol-1-yl)ethanol derivative in the presence of a base could yield the desired ether linkage. [, ]

  • Reduction of Corresponding Benzoic Acid: An alternative approach could involve synthesizing the corresponding benzoic acid derivative and subsequently reducing the carboxylic acid group to a methanol. This reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or borane. [, ]

Chemical Reactions Analysis
  • Coordination with Metal Ions: The nitrogen atoms of the imidazole ring can act as Lewis bases, readily coordinating with various transition metal ions to form coordination complexes. The oxygen atom of the methanol group may also participate in coordination depending on the metal ion and reaction conditions. [, , , , ]

  • Esterification: The methanol group can undergo esterification reactions with carboxylic acids or their derivatives in the presence of an acid catalyst to yield corresponding esters. []

Mechanism of Action
  • As a Ligand in Coordination Polymers: Its ability to bind to metal ions through its nitrogen and potentially oxygen atoms allows it to act as a bridging ligand, facilitating the formation of extended network structures. [, , , , ]

  • As a Building Block for Pharmaceutical Agents: The imidazole ring is a common pharmacophore found in various drug molecules, contributing to desired biological activities. The specific mechanism would depend on the target protein and the overall structure of the final pharmaceutical agent. [, , , , , , , , , , , , , , ]

Applications
  • Coordination Polymers: Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)-, or closely related derivatives, have been used in the synthesis of coordination polymers with various metals like Cadmium, Cobalt, Copper, Nickel, and Zinc. These coordination polymers often exhibit interesting structural features, such as two-dimensional layers, three-dimensional frameworks, and helical chains. [, , , , ]

  • Building Block for Pharmaceutical Agents: The imidazole ring and flexible ethoxy linker in Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)- make it a valuable building block for synthesizing diverse pharmaceutical agents. Researchers have explored its utility in developing inhibitors targeting enzymes like thromboxane synthase and 5-lipoxygenase, both involved in inflammatory processes. Additionally, it serves as a precursor for synthesizing cardiotonic agents and compounds with potential antifungal activity. [, , , , , , , , , , , , , , ]

4-(2-{2-[2-(2-Nitro-1H-imidazol-1-yl)ethoxy]ethoxy}ethoxy)benzaldehyde

Compound Description: This compound features a nitro group at the 2-position of the imidazole ring and an extended ethoxy chain (three ethoxy units) connecting the imidazole ring to the benzaldehyde moiety. []

Relevance: This compound shares a similar core structure with Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)-, consisting of an imidazole ring linked to a benzene ring through an ethoxy chain. The variations lie in the substituents on both the imidazole (nitro group) and benzene (aldehyde vs. hydroxymethyl) rings, and the extended ethoxy linker in this compound. []

(R)-, (S)-, and (+/-)-2,2-Dimethyl-6-[2-(1H-imidazol-1-yl)-1-[[(4-methoxyphenyl)methoxy]methyl]ethoxy]hexanoic acids

Compound Description: This series of compounds consists of (R)-, (S)-, and racemic mixtures of a substituted omega-[2-(1H-imidazol-1-yl)ethoxy]alkanoic acid derivative. Compound 13 within this series, particularly the (S)-enantiomer (13b), emerged as a potent and selective competitive inhibitor of human platelet thromboxane synthase, exhibiting a Ki value of 9.6 x 10^-8 M. These compounds also demonstrated the ability to potentiate levels of 6-keto PGF1 alpha in collagen-treated human whole blood and exhibited potent in vivo inhibition of thromboxane synthase with favorable oral activity and duration of action. []

Relevance: While structurally distinct from Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)-, these compounds are grouped together due to their shared imidazole ring linked to an alkoxy chain. This structural motif appears crucial for thromboxane synthase inhibition, as highlighted by the potent activity of the (S)-enantiomer (13b). This connection suggests that Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)-, with its similar structural element, might also possess affinity for this enzyme or related targets. []

4-(2-(4,5-Dimethyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-1-yl)ethyl)morpholine (DMTPM)

Compound Description: DMTPM is characterized by a morpholine ring attached to the imidazole ring via an ethyl linker. Additionally, the imidazole ring is substituted with two methyl groups and a trimethoxyphenyl group. []

Relevance: This compound, while structurally different from Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)-, highlights the significance of modifications to the imidazole ring and the linker in modulating biological activity. These variations in DMTPM compared to Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)- could lead to different interactions with biological targets and result in distinct pharmacological profiles. []

4-Ethyl-1,3-dihydro-5-[4-(2-methyl-1H-imidazol-1-yl)benzoyl]-2H-imidazol-2-one

Compound Description: This compound is a cardiotonic agent with low oral bioavailability in rats and dogs. To enhance its bioavailability, researchers synthesized a series of N-acyl derivatives (prodrugs). []

Relevance: Though structurally distinct from Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)-, both compounds share a common pharmacophore: a 2-methyl-1H-imidazol-1-yl group attached to a benzene ring. Understanding the structure-activity relationship of this pharmacophore, especially regarding cardiotonic activity, could provide insights into potential applications for Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)-. []

4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025)

Compound Description: This compound is a therapeutic agent used for urinary incontinence. Researchers synthesized six presumed metabolites (2-7) of this drug to confirm their structures. []

Relevance: The presence of the 4-(2-methyl-1H-imidazol-1-yl) group in KRP-197/ONO-8025 links it structurally to Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)-. Comparing the metabolic pathways of these two compounds might reveal common metabolic transformations associated with the 2-methyl-1H-imidazol-1-yl group. []

4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (CJ-13,454)

Compound Description: CJ-13,454 is a potent, orally active 5-lipoxygenase (5-LO) inhibitor with improved pharmacokinetic and toxicological profiles compared to its predecessor, 4-[5-fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]-phenyl]-4-methoxy-3,4,5,6-tetrahydro-2H-pyran (CJ-12,918). Modifications leading to CJ-13,454 aimed to reduce lipophilicity and enhance bioavailability, ultimately resulting in a promising lead for oral 5-LO inhibition. []

1-(3'-Aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide (11d)

Compound Description: This compound, also known as Razaxaban (DPC 906, BMS-561389), is a potent, selective, and orally bioavailable factor Xa inhibitor. It exhibits improved selectivity for factor Xa over trypsin and plasma kallikrein. Modifications leading to Razaxaban focused on incorporating an aminobenzisoxazole as the P1 ligand and optimizing the P4 moiety, resulting in enhanced permeability and reduced protein binding. This compound advanced to clinical development due to its promising in vitro and in vivo profiles. []

Relevance: Both Razaxaban and Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)-, share a substituted imidazole ring connected to a benzene ring. While Razaxaban boasts a complex structure with various substituents contributing to its potent factor Xa inhibition, the presence of the core imidazole-benzene motif suggests a potential for Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)- to exhibit interactions with similar biological targets, albeit with potentially different selectivity and potency profiles. []

(1Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone O-[(2,4-Dichlorophenyl)methyl]oxime (Oxiconazole)

Compound Description: Oxiconazole is an antifungal agent. Several oxiconazole analogs containing 1H-1,2,3-triazolyl residues were synthesized using 'click chemistry' via a Huisgen cycloaddition reaction. []

Relevance: Both Oxiconazole and Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)-, share the 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethane structural fragment. Despite the different overall structures, this similarity suggests that Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)-, could potentially exhibit antifungal activity or interact with related targets. Investigating these shared structural features could uncover new insights into the mechanism of action or potential applications of Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)- in antifungal research. []

2-Methyl-7-[ω-(1H-imidazol-1-yl)ethoxy]-Isoflavone Derivatives

Compound Description: This series of isoflavone derivatives, synthesized from resorcinol and substituted phenylacetic acid, incorporates a 2-methyl-7-[ω-(1H-imidazol-1-yl)ethoxy] moiety. These compounds were evaluated for their antioxidative activity. Notably, 4'-hydroxy-2-methyl-7-[3-(1-imidazolyl) propoxy] isoflavone displayed significant radical scavenging activity. []

Relevance: The 2-methyl-7-[ω-(1H-imidazol-1-yl)ethoxy] substituent in these isoflavone derivatives structurally resembles Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)-. This similarity, particularly the shared imidazole-ethoxy-benzene motif, hints at a possible antioxidant potential for Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)-. Investigating this potential could uncover new applications for this compound in combating oxidative stress. []

(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one

Compound Description: This novel chalcone derivative, synthesized via Claisen-Schmidt condensation, shows potential for antifungal activity, particularly against Aspergillus species. It incorporates both imidazole and chalcone pharmacophores, known for their individual antifungal properties. []

Relevance: This compound shares a crucial structural feature with Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)-: the 4-(1H-imidazol-1-yl)phenyl moiety. This shared component suggests that Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)- might also exhibit antifungal properties, particularly against Aspergillus species. Further investigations into Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)-'s antifungal potential are warranted given this structural similarity. []

Properties

CAS Number

100199-60-8

Product Name

Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)-

IUPAC Name

[4-(2-imidazol-1-ylethoxy)phenyl]methanol

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C12H14N2O2/c15-9-11-1-3-12(4-2-11)16-8-7-14-6-5-13-10-14/h1-6,10,15H,7-9H2

InChI Key

GDNYXDJGFLTMJN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CO)OCCN2C=CN=C2

Canonical SMILES

C1=CC(=CC=C1CO)OCCN2C=CN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.